molecular formula C15H12FN3O2S2 B2622319 2-fluoro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide CAS No. 2034426-74-7

2-fluoro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide

Cat. No.: B2622319
CAS No.: 2034426-74-7
M. Wt: 349.4
InChI Key: GSHPEFWSNWNRSJ-UHFFFAOYSA-N
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Description

2-fluoro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide is a complex organic compound that features a combination of fluorine, thiophene, pyrazine, and benzenesulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is favored for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and reaction conditions, as well as the development of continuous flow processes to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

2-fluoro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-fluoro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit kinases or other signaling molecules involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-fluoro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide is unique due to its combination of fluorine, thiophene, pyrazine, and benzenesulfonamide groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2-fluoro-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3O2S2/c16-11-4-1-2-6-14(11)23(20,21)19-10-12-15(18-8-7-17-12)13-5-3-9-22-13/h1-9,19H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSHPEFWSNWNRSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)F)S(=O)(=O)NCC2=NC=CN=C2C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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